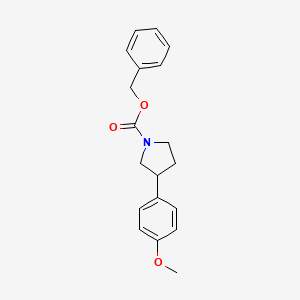
Benzyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate is a heterocyclic compound that features a pyrrolidine ring substituted with a benzyl group and a 4-methoxyphenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-(4-methoxyphenyl)pyrrolidine-1-carboxylic acid with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at room temperature to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3-(4-hydroxyphenyl)pyrrolidine-1-carboxylate.
Reduction: Formation of 3-(4-methoxyphenyl)pyrrolidine-1-methanol.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Benzyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl 3-pyrroline-1-carboxylate: Another pyrrolidine derivative with similar structural features.
2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A compound with a pyrrolidine ring and similar biological activities.
Uniqueness
Benzyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate is unique due to the presence of the 4-methoxyphenyl group, which can impart distinct biological properties and enhance its potential as a drug candidate. The combination of the benzyl and pyrrolidine moieties also contributes to its versatility in chemical synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C19H21NO3 |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
benzyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H21NO3/c1-22-18-9-7-16(8-10-18)17-11-12-20(13-17)19(21)23-14-15-5-3-2-4-6-15/h2-10,17H,11-14H2,1H3 |
InChI-Schlüssel |
JOTAMKGZVIGWLY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12865433.png)
![((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium](/img/structure/B12865439.png)
![2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B12865440.png)
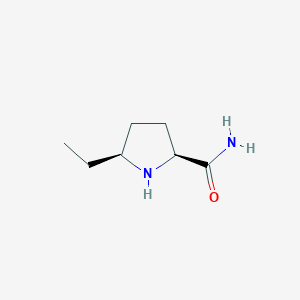
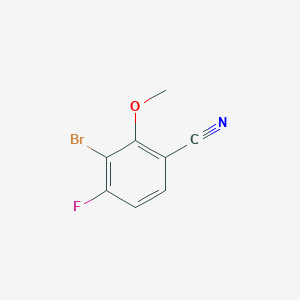
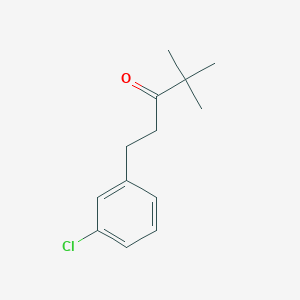
![4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine](/img/structure/B12865455.png)
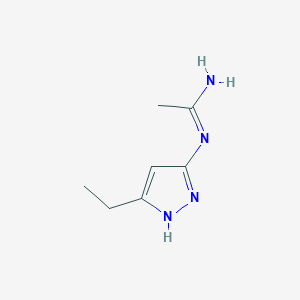



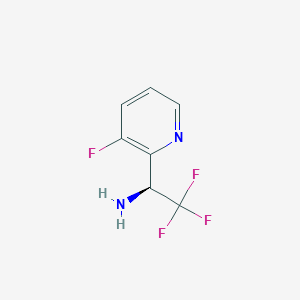
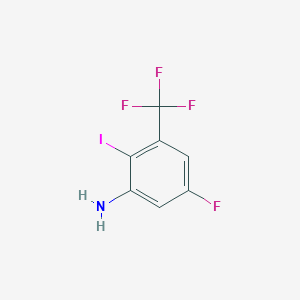
![1-(4'-Tert-butyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865498.png)
